![molecular formula C23H26N2O4S B2784284 (2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1286712-19-3](/img/structure/B2784284.png)
(2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N2O4S and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes: The synthesis typically involves the strategic assembly of the three major fragments: the 2,3-dimethoxyphenyl unit, the piperidinyl methanone segment, and the 4,7-dimethylbenzo[d]thiazolyl moiety. Each fragment is synthesized separately, often starting from commercially available precursors through a series of functional group transformations and coupling reactions.
Reaction Conditions: Typical conditions might involve solvent choices like dichloromethane, toluene, or ethanol under controlled temperatures ranging from -10°C to 100°C, depending on the step. Common reagents might include bases like sodium hydride or potassium carbonate, and catalysts such as palladium on carbon or triphenylphosphine.
Industrial Production Methods: Scaling up for industrial production might require optimization of these routes to increase yield and reduce costs. This involves process development to streamline steps, possibly integrating continuous flow techniques, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions: The compound can undergo various reactions, such as oxidation, reduction, nucleophilic substitution, and electrophilic aromatic substitution.
Common Reagents and Conditions: Reagents like hydrogen peroxide or osmium tetroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions are commonly used.
Major Products Formed: Depending on the reaction, products might include oxidized derivatives with increased oxygen content, reduced compounds with additional hydrogen atoms, and substituted compounds featuring new functional groups attached to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound may serve as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research where its structural motifs are relevant to drug design.
Biology: It might exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for biological assays and studies.
Medicine: Potential medicinal applications could include acting as a lead compound for developing new therapeutic agents targeting specific pathways or diseases.
Industry: Beyond medicinal chemistry, its unique structure could make it useful in materials science for designing new polymers or coatings with specific properties.
Wirkmechanismus
Molecular Targets and Pathways: If this compound exhibits biological activity, its mechanism of action would likely involve interaction with specific proteins or receptors, modulating their activity. For instance, the benzo[d]thiazole moiety could interact with enzymes in a manner similar to known inhibitors, while the piperidinyl group might enhance binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds might include other substituted benzo[d]thiazoles, piperidinyl methanones, or methoxy-substituted phenyl derivatives.
Comparison: This compound’s uniqueness lies in the specific combination of these structural features, which might confer unique biological or physical properties compared to other similar compounds. For instance, comparing its biological activity to compounds like (2,3-Dimethoxyphenyl)(4-morpholin-4-yl)piperidin-1-yl)methanone might reveal differences in enzyme binding or pharmacokinetic profiles due to the thiazole vs. morpholine ring.
There you go—a detailed exploration of this fascinating compound. If this got you curious, there's a whole world of compounds out there with equally intriguing stories!
Eigenschaften
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-14-8-9-15(2)21-19(14)24-23(30-21)29-16-10-12-25(13-11-16)22(26)17-6-5-7-18(27-3)20(17)28-4/h5-9,16H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIULBZMQRRGWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
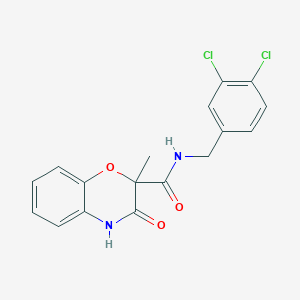
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2784202.png)
![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2784204.png)
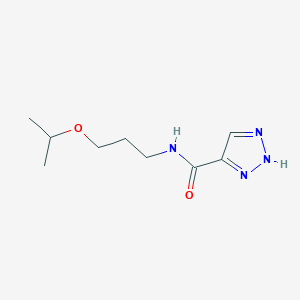
![N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2784209.png)
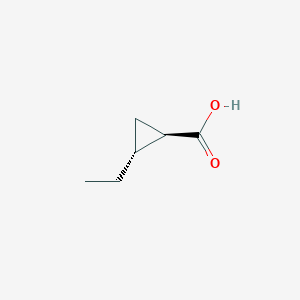
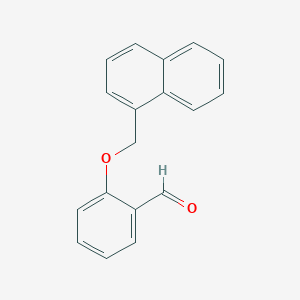
![ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2784212.png)
![N-(1,3-benzothiazol-2-yl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2784213.png)
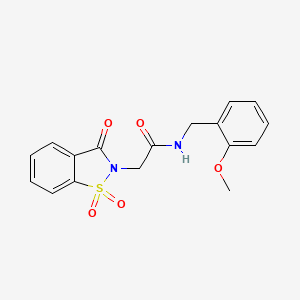
![2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2784217.png)
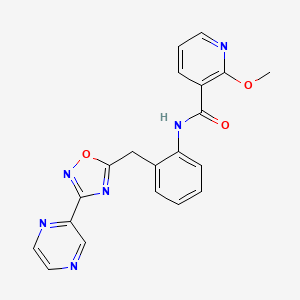
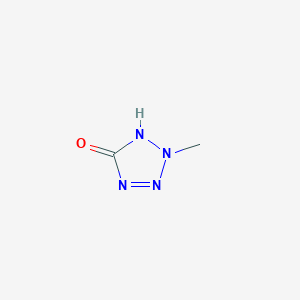
![2-(2,4-Difluorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2784222.png)
